15-β-OH赤霉酸A3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.

Molecular Structure Analysis

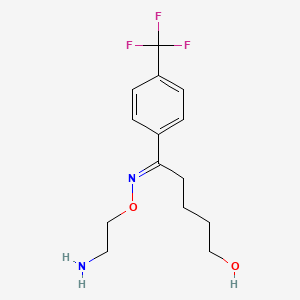

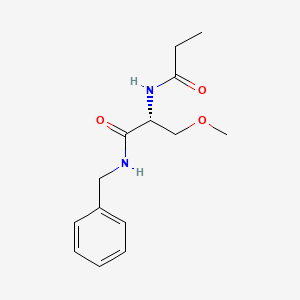

The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .

Chemical Reactions Analysis

Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .

科学研究应用

Abiotic Stress Response

Gibberellin, including 15-beta-OH GA3, plays a central role in plant responses to abiotic stress . By modifying the production, distribution, or signal transduction of these hormones, plants can regulate and coordinate growth and/or stress tolerance to promote survival or escape from environmental stress . Reduction of GA levels and signaling has been shown to contribute to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress .

Plant Growth and Development

Gibberellins are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research.

Seed Germination

Studies have shown that 15-beta-OH GA3 can promote seed germination in some plant species. It’s believed to work by overcoming seed dormancy, a state where seeds delay germination even under favorable conditions. This research suggests 15-beta-OH GA3 could be a potential tool for improving seed germination rates in agriculture.

Plant Hormone Research

Gibberellin research, including studies on 15-beta-OH GA3, has led to important advances in our understanding of gibberellin metabolism, perception, signaling, and transport . This has helped elucidate how gibberellins integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

Stress Tolerance

In several cases, GA signaling has been linked to stress tolerance . The transcriptional regulation of GA metabolism is a major point of regulation of the GA pathway . Emerging evidence for interaction of the GA-signaling molecule DELLA with components of the signaling pathway for the stress hormone jasmonic acid suggests additional mechanisms by which GA signaling may integrate multiple hormone signaling pathways in the response to stress .

Plant Escape Responses

Increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence . This suggests that 15-beta-OH GA3 could potentially be used to enhance plant growth in shaded or submerged conditions .

作用机制

Target of Action

15-beta-OH Gibberellin A3, also known as Gibberellin A3, is a type of gibberellin, a group of plant hormones that play important roles in various processes . The primary targets of Gibberellin A3 are the cells in plants, particularly those involved in growth and differentiation . It affects these cells by regulating their growth and differentiation .

Mode of Action

Gibberellin A3 interacts with its targets by binding to specific receptors in the plant cells . This binding triggers a series of biochemical reactions that lead to changes in the expression of genes involved in cell wall synthesis . As a result, the cell walls thicken, which can lead to increased growth and differentiation .

Biochemical Pathways

The action of Gibberellin A3 affects several biochemical pathways. One of the key pathways is the gibberellin metabolic pathway . This pathway involves a series of reactions that convert gibberellin A3 into other forms of gibberellins, each with its own specific biological activity . The regulation of this pathway is crucial for controlling the concentration of gibberellins in plant organs .

Pharmacokinetics

It is known that the compound has a molecular weight of 36237 g/mol . This suggests that it may be readily absorbed and distributed throughout the plant.

未来方向

There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-beta-OH Gibberellin A3 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Methyl 3-oxopentanoate", "Ethyl acetoacetate", "Triethylorthoformate", "Sodium methoxide", "2,3-Dimethylbutadiene", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chlorotrimethylsilane", "2,3-Dimethyl-2-butene", "Gibberellin A3" ], "Reaction": [ "The first step involves the reaction of methyl 3-oxopentanoate with ethyl acetoacetate in the presence of triethylorthoformate to form a beta-ketoester.", "Next, the beta-ketoester is treated with sodium methoxide and 2,3-dimethylbutadiene to form a diene.", "The diene is then subjected to a Diels-Alder reaction with acetic anhydride to form a bicyclic intermediate.", "Reduction of the bicyclic intermediate using sodium borohydride and methanol yields a diol.", "The diol is then treated with hydrochloric acid to form a cyclic hemiacetal.", "The cyclic hemiacetal is then converted to a cyclic acetal using sodium hydroxide and chlorotrimethylsilane.", "Finally, the cyclic acetal is subjected to acid hydrolysis to form 15-beta-OH Gibberellin A3.", "Gibberellin A3 can be obtained from plant sources or synthesized using known methods." ] } | |

CAS 编号 |

105593-18-8 |

分子式 |

C19H22O7 |

分子量 |

362.38 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。